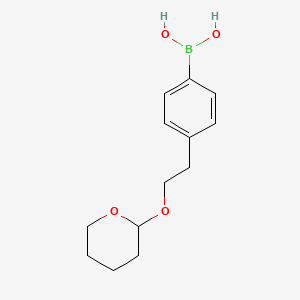

4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[2-(oxan-2-yloxy)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4/c15-14(16)12-6-4-11(5-7-12)8-10-18-13-3-1-2-9-17-13/h4-7,13,15-16H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICMGZMCEXKDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCOC2CCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661394 | |

| Record name | (4-{2-[(Oxan-2-yl)oxy]ethyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095639-99-8 | |

| Record name | (4-{2-[(Oxan-2-yl)oxy]ethyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phenylboronic acid. This bifunctional reagent, featuring a masked hydroxyl group and a versatile boronic acid moiety, is a valuable building block in synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its strategic design allows for the introduction of a hydroxyethylphenyl group into complex molecules, a common motif in pharmacologically active compounds. This document will delve into the rationale behind its structure, its physicochemical characteristics, plausible synthetic routes, and its application in the Suzuki-Miyaura coupling, providing field-proven insights and detailed experimental frameworks.

Introduction: Strategic Design and Utility

In the landscape of medicinal chemistry and materials science, the ability to construct complex molecular architectures with precision is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the robust and highly tolerant Suzuki-Miyaura cross-coupling reaction. 4-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phenylboronic acid is a strategically designed reagent that offers more than just a phenyl group for C-C bond formation. It carries a latent hydroxyl functionality, protected as a tetrahydropyranyl (THP) ether.

The THP group is a classic and widely used protecting group for alcohols due to its ease of installation, general stability to a broad range of non-acidic reagents (including organometallics, hydrides, and basic conditions), and facile removal under mild acidic conditions. This stability is crucial as it allows the boronic acid moiety to participate in reactions without interference from the potentially reactive hydroxyl group. Once the desired carbon-carbon bond is formed, the THP group can be readily cleaved to unmask the hydroxyethyl sidechain, which can then be used for further functionalization or may be an integral part of the target molecule's pharmacophore. This dual functionality makes it a highly valuable intermediate in multi-step syntheses.

Physicochemical Properties

The physical and chemical properties of 4-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phenylboronic acid are summarized in the table below. It is important to note that while some data is readily available from commercial suppliers, other properties may be predicted or extrapolated from closely related analogs.

| Property | Value | Source |

| CAS Number | 1095639-99-8 | [1] |

| Molecular Formula | C₁₃H₁₉BO₄ | [1] |

| Molecular Weight | 250.10 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, Methanol, DMSO) | General solubility of boronic acids |

| Storage | Sealed in a dry environment at 2-8°C is recommended | [1] |

| TPSA | 58.92 Ų | [1] |

| XLogP3 | 0.4521 | [1] |

Synthesis of 4-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phenylboronic acid

Step 1: Protection of the Hydroxyl Group

The initial step is the protection of the primary alcohol as a THP ether. This is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. Pyridinium p-toluenesulfonate (PPTS) is a commonly used catalyst for this transformation as it is less acidic than p-toluenesulfonic acid (p-TsOH), minimizing potential side reactions.

Step 2: Conversion of the Aryl Bromide to a Boronic Acid

With the hydroxyl group protected, the aryl bromide can be converted to the corresponding boronic acid. There are two primary methods for this transformation:

-

Via Grignard Reagent: The aryl bromide is reacted with magnesium metal to form the Grignard reagent, which is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature. Subsequent acidic workup hydrolyzes the boronic ester to the desired boronic acid.

-

Miyaura Borylation: A more modern and often higher-yielding approach is the palladium-catalyzed Miyaura borylation. In this reaction, the aryl bromide is coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This typically yields the pinacol ester of the boronic acid, which can often be used directly in subsequent Suzuki-Miyaura couplings or hydrolyzed to the free boronic acid if required.

Below is a workflow diagram illustrating this proposed synthetic pathway.

Key Applications in Suzuki-Miyaura Cross-Coupling

The primary application of 4-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate. The general catalytic cycle is depicted below.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol and should be optimized for specific substrates.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), 4-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phenylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-5 mol%), or Pd(OAc)₂ with a suitable phosphine ligand).

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Deprotection of the THP Group

Once the Suzuki-Miyaura coupling is complete, the THP protecting group can be removed to reveal the primary alcohol. This is typically achieved through acid-catalyzed hydrolysis.

Experimental Protocol: THP Deprotection

-

Dissolution: Dissolve the THP-protected compound in a protic solvent such as methanol or ethanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Neutralization: Upon completion, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Remove the organic solvent under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude alcohol can be purified by flash chromatography if necessary.

Safety and Handling

While a specific safety data sheet (SDS) for 4-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phenylboronic acid is not widely available, closely related arylboronic acids are classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

4-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phenylboronic acid is a highly useful and versatile building block for organic synthesis. Its design, incorporating a stable protecting group for a hydroxyl functionality alongside the reactive boronic acid, allows for its seamless integration into complex synthetic pathways, particularly in the construction of biaryl structures via the Suzuki-Miyaura coupling. The subsequent deprotection to reveal the hydroxyethyl moiety further enhances its utility, providing a handle for further molecular elaboration. This guide has outlined its key chemical properties, a logical synthetic strategy, and its primary application, providing a solid foundation for its use in research and development.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

An In-Depth Technical Guide to 4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid, also known by its IUPAC name (4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid, is a synthetic organoboron compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical research and development. Its unique structure, featuring a phenylboronic acid moiety coupled with a tetrahydropyranyl (THP)-protected hydroxyethyl side chain, offers a strategic combination of reactivity and stability, making it an attractive tool for medicinal chemists.

The boronic acid functional group is renowned for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1][2] This reaction's tolerance of a wide range of functional groups and its typically high yields have made it indispensable in the synthesis of biaryl and related structures frequently found in bioactive molecules.[3] The hydroxyethyl side chain, temporarily masked by the acid-labile THP protecting group, provides a versatile handle for further chemical modification or for establishing critical interactions with biological targets. This guide will provide a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its practical utility for researchers in the field of drug discovery.

Physicochemical Properties and Structural Attributes

The structural characteristics of this compound are central to its utility. The planar phenyl ring provides a rigid scaffold, while the boronic acid group offers a site for predictable and efficient cross-coupling. The THP-protected hydroxyethyl group introduces a flexible, oxygen-rich side chain that can be deprotected under mild acidic conditions to reveal a primary alcohol. This latent functionality is crucial for subsequent synthetic transformations or for engaging in hydrogen bonding within a biological target.

| Property | Value | Source |

| CAS Number | 1095639-99-8 | [4] |

| Molecular Formula | C₁₃H₁₉BO₄ | [4] |

| Molecular Weight | 250.10 g/mol | [4] |

| Appearance | White to off-white solid | General Supplier Information |

| Purity | ≥97% | [4] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [4] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | General Chemical Knowledge |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound typically involves a two-step sequence starting from the commercially available (4-bromophenyl)ethanol. The first step is the protection of the primary alcohol with 3,4-dihydro-2H-pyran (DHP) to form the THP ether. This is followed by a lithium-halogen exchange and subsequent borylation to yield the desired boronic acid.

Experimental Protocol: Synthesis of this compound

Step 1: THP Protection of (4-bromophenyl)ethanol

-

To a stirred solution of (4-bromophenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add 3,4-dihydro-2H-pyran (1.5 eq).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-((4-bromophenethyl)oxy)tetrahydro-2H-pyran.

Causality Behind Experimental Choices:

-

Anhydrous DCM: Prevents premature quenching of the acid catalyst and side reactions.

-

PPTS: A mild acidic catalyst that is less likely to cause side reactions or degradation of sensitive functional groups compared to stronger acids like p-toluenesulfonic acid (p-TsOH).[5]

-

0°C to Room Temperature: The initial cooling helps to control the exothermic reaction, while allowing it to warm to room temperature ensures the reaction proceeds to completion.

Step 2: Borylation to form this compound

-

Dissolve the THP-protected (4-bromophenyl)ethanol from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to yield this compound as a white solid.

Causality Behind Experimental Choices:

-

Anhydrous THF and Inert Atmosphere: Essential for the stability of the highly reactive organolithium intermediate.

-

-78°C: This low temperature is critical to prevent side reactions of the organolithium species, such as reaction with the solvent or other electrophilic sites.

-

Triisopropyl borate: A common and effective boron source for the formation of boronic esters, which are then hydrolyzed to the boronic acid upon acidic workup.

Caption: Synthesis workflow for this compound.

Key Applications in Drug Discovery and Development

The primary application of this compound lies in its use as a versatile intermediate in the synthesis of complex organic molecules, particularly in the context of drug discovery. Its bifunctional nature allows for the strategic introduction of a phenyl group via Suzuki-Miyura coupling, while the protected hydroxyl group serves as a point for further elaboration or as a key pharmacophoric feature after deprotection.

Suzuki-Miyura Cross-Coupling Reactions

The Suzuki-Miyura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] this compound is an excellent coupling partner in these reactions, enabling the synthesis of biaryl structures, which are prevalent in many approved drugs and clinical candidates.

General Protocol for Suzuki-Miyura Coupling:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Caption: Catalytic cycle of the Suzuki-Miyura cross-coupling reaction.

Role as a Linker in PROTACs and Targeted Drug Delivery

The this compound scaffold is also of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and the structure of the title compound provides a versatile platform for linker synthesis. The phenylboronic acid can be coupled to one part of the PROTAC, and the deprotected alcohol can be used to attach the other part of the molecule.

Furthermore, phenylboronic acids are known to interact with diols, such as those found on the surface of certain cells. This property can be exploited for targeted drug delivery, where the boronic acid moiety acts as a targeting group to direct a therapeutic payload to specific cells or tissues.

Deprotection of the THP Group

The tetrahydropyranyl (THP) group is a commonly used protecting group for alcohols due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[5]

General Protocol for THP Deprotection:

-

Dissolve the THP-protected compound in a suitable solvent, such as methanol or a mixture of acetic acid, THF, and water.

-

Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the deprotected alcohol as needed.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its ability to participate in robust Suzuki-Miyura cross-coupling reactions, combined with a strategically protected hydroxyl group, provides medicinal chemists with a powerful tool for the construction of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the utility of well-designed building blocks like this boronic acid derivative will undoubtedly increase. Future research may focus on expanding its applications in areas such as PROTAC development, targeted drug delivery, and the synthesis of novel materials. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

- Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

- Chemspace. {4-[2-(oxan-2-yloxy)ethyl]phenyl}boronic acid. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

An In-depth Technical Guide to 4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid (CAS: 1095639-99-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phenylboronic acid, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The strategic incorporation of a tetrahydropyranyl (THP) protected hydroxyethyl group offers unique advantages in multi-step syntheses, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This document details the chemical and physical properties of the title compound, a robust, multi-step synthetic protocol, and its primary applications. Furthermore, it provides detailed experimental procedures for its synthesis and subsequent utilization in carbon-carbon bond formation, as well as the final deprotection step to unmask the functional handle. This guide is intended to serve as a valuable resource for researchers leveraging the unique attributes of this functionalized boronic acid in their synthetic endeavors.

Introduction and Strategic Importance

4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid, with the CAS number 1095639-99-8, is an organoboron compound that has garnered interest in the field of organic synthesis. Its structure is characterized by a phenylboronic acid moiety substituted with a 2-hydroxyethyl group, wherein the hydroxyl functionality is protected as a tetrahydropyranyl (THP) ether. This strategic protection is pivotal, as the free hydroxyl group would be incompatible with the conditions typically required for the formation of the boronic acid and its subsequent use in various cross-coupling reactions.

The boronic acid functional group is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The presence of the protected hydroxyethyl side chain provides a latent functional group that can be revealed in a later synthetic step, allowing for further molecular elaboration. This makes this compound a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various solvents and reaction conditions.

| Property | Value | Source |

| CAS Number | 1095639-99-8 | [1] |

| Molecular Formula | C₁₃H₁₉BO₄ | [1] |

| Molecular Weight | 250.10 g/mol | [1] |

| IUPAC Name | (4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid | [2] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Purity | ≥97% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the protection of a commercially available starting material, followed by the introduction of the boronic acid functionality. The overall synthetic strategy is depicted below.

Figure 1: Proposed synthetic workflow for this compound.

Step 1: THP Protection of 2-(4-Bromophenyl)ethanol

The initial step involves the protection of the primary alcohol of 2-(4-bromophenyl)ethanol using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This is a standard procedure for installing the THP protecting group, which is stable to the strongly basic and nucleophilic conditions of the subsequent borylation step.[3][4][5]

Experimental Protocol:

-

To a solution of 2-(4-bromophenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (1.5 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(4-bromophenyl)ethan-1-ol THP ether as a colorless oil.

Step 2: Borylation via Lithium-Halogen Exchange

The second step involves a lithium-halogen exchange on the protected bromophenyl derivative, followed by trapping of the resulting aryllithium species with an electrophilic borate ester. Subsequent acidic workup hydrolyzes the boronic ester to the desired boronic acid.[6]

Experimental Protocol:

-

Dissolve the 2-(4-bromophenyl)ethan-1-ol THP ether (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Adjust the pH to acidic (pH ~2-3) with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can often be purified by trituration with a mixture of hexanes and diethyl ether or by recrystallization to yield this compound as a white solid.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.2-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. The protons ortho to the boronic acid group will be further downfield.

-

THP Acetal Proton: A multiplet around δ 4.6 ppm, characteristic of the anomeric proton of the THP ether.

-

Ethyl and THP Methylene Protons: A complex series of multiplets between δ 1.5 and 4.0 ppm, corresponding to the methylene protons of the ethyl linker and the non-anomeric protons of the THP ring.

-

Boronic Acid Protons: A broad singlet, often exchangeable with D₂O, for the B(OH)₂ protons, typically appearing between δ 5.0 and 8.0 ppm, but may not always be observed.

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons: Signals in the range of δ 125-140 ppm. The carbon bearing the boronic acid group (ipso-carbon) may be broad or not observed due to quadrupolar relaxation of the boron nucleus.

-

THP Acetal Carbon: A signal around δ 98 ppm.

-

Other Aliphatic Carbons: Signals in the range of δ 19-70 ppm for the remaining methylene carbons of the ethyl linker and the THP ring.

FT-IR (KBr Pellet):

-

O-H Stretch (Boronic Acid): A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

-

B-O Stretch: A strong absorption band around 1350 cm⁻¹.

-

C-O Stretch (Ether): Strong absorptions in the 1000-1150 cm⁻¹ region, characteristic of the THP ether linkage.

Mass Spectrometry (ESI-MS):

-

[M-H]⁻: Expected at m/z 249.1.

-

[M+Na]⁺: Expected at m/z 273.1.

Applications in Organic Synthesis

The primary utility of this compound lies in its application as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The presence of the protected hydroxyl group allows for the introduction of a functional handle that can be used for further synthetic transformations after the carbon-carbon bond has been formed.

Figure 2: General application workflow in a Suzuki-Miyaura coupling followed by deprotection.

Representative Suzuki-Miyaura Coupling Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Conditions may need to be optimized for specific substrates.

Experimental Protocol:

-

To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes. A common solvent system is a mixture of toluene and water (e.g., 4:1).

-

Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Deprotection of the THP Group

Once the desired carbon-carbon bond is formed, the THP protecting group can be readily removed under mild acidic conditions to reveal the primary alcohol.[7][8]

Experimental Protocol:

-

Dissolve the THP-protected coupled product in methanol (0.2 M).

-

Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (a few drops) or p-toluenesulfonic acid (0.1 eq).

-

Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the deprotected product by flash column chromatography or recrystallization.

Handling and Safety

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Boronic acids, in general, are considered to be of low toxicity; however, the toxicological properties of this specific compound have not been extensively studied. Standard good laboratory practices should be followed. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. The strategic use of the THP protecting group allows for the seamless integration of a hydroxyethylphenyl moiety into complex molecules via the robust and reliable Suzuki-Miyaura cross-coupling reaction. The subsequent straightforward deprotection protocol further enhances its utility, providing a functional handle for downstream synthetic manipulations. This technical guide provides the necessary foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their synthetic campaigns, particularly in the realms of drug discovery and materials science.

References

- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.

- PubChem. (n.d.). 4-(Hydroxymethyl)benzeneboronic acid.

- Stevens, E. (2019, January 8). THP ether protecting group - example [Video]. YouTube. [Link]

- Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

- Chem Help ASAP. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. [Link]

- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.

- Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group.

- Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.

- ACS Publications. (2012, August 15).

- ACS Publications. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]

- MDPI. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.

- National Institutes of Health. (n.d.). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.

- Google Patents. (2017, October 11). Production method for tetrahydro-2h-pyran derivative.

Sources

- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(2-(Tetrahydro-2H-pyran-2-yloxy)ethyl)phenylboronic Acid

<

Abstract

This technical guide provides a comprehensive overview of 4-(2-(Tetrahydro-2H-pyran-2-yloxy)ethyl)phenylboronic acid, a key building block in modern organic synthesis. The central focus of this document is its molecular weight of 250.10 g/mol , a critical parameter that governs its use in stoichiometric calculations for high-yield chemical transformations.[1][2] We will delve into the compound's physicochemical properties, the strategic importance of its tetrahydropyranyl (THP) protecting group, detailed protocols for its application in palladium-catalyzed cross-coupling reactions, and methods for its characterization. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted phenylboronic acids in the synthesis of complex organic molecules, offering both theoretical grounding and practical, field-proven insights.

Introduction to Phenylboronic Acids in Synthesis

Phenylboronic acids are a cornerstone class of reagents in organic chemistry, renowned for their stability, low toxicity, and versatile reactivity.[3] Their most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon (C-C) bonds.[4] This reaction is fundamental to the synthesis of biaryls, conjugated polymers, and complex pharmaceutical intermediates. The boronic acid functional group, -B(OH)₂, serves as a mild Lewis acid and can be readily functionalized, making it an invaluable tool for constructing molecular frameworks.[3][5] The compound discussed herein, featuring a protected hydroxyethyl substituent, is designed for multi-step syntheses where selective reactivity is paramount.

Compound Profile: 4-(2-(Tetrahydro-2H-pyran-2-yloxy)ethyl)phenylboronic Acid

Chemical Identity and Structure

The subject of this guide is formally named (4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid, often abbreviated as 4-(2-O-THP-hydroxy-ethyl)-phenyl-boronic acid.[1] Its structure consists of a phenylboronic acid core functionalized at the para-position with an ethyl chain. The terminal hydroxyl group of this chain is protected as a tetrahydropyranyl (THP) ether.

Caption: Structure of the title compound.

Physicochemical Properties

The accurate determination of physicochemical properties is fundamental for the successful application of any chemical reagent. The molecular weight, in particular, is essential for calculating molar equivalents in reaction setups to ensure optimal yield and purity.

| Property | Value | Source(s) |

| Molecular Weight | 250.10 g/mol | [1][2] |

| Molecular Formula | C₁₃H₁₉BO₄ | [1][2] |

| CAS Number | 1095639-99-8 | [1][2] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [1][2] |

The Role of the THP Protecting Group

In multi-step organic synthesis, it is often necessary to mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. The tetrahydropyranyl (THP) group serves as a robust protecting group for the primary alcohol in our title compound.

Causality behind this choice:

-

Stability: The THP ether is stable to a wide range of non-acidic conditions, including organometallic reagents, hydrides, and basic conditions commonly employed in Suzuki-Miyaura couplings.[6]

-

Orthogonality: The THP group can be selectively removed under acidic conditions, which typically do not affect the phenylboronic acid moiety or the newly formed C-C bond. This "orthogonal" deprotection strategy allows for sequential, controlled modifications of the molecule.

This protection is crucial. Without it, the free hydroxyl group of the parent compound, 4-(2-hydroxyethyl)phenylboronic acid (MW: 165.98 g/mol ), could interfere with the palladium catalyst or react under the basic conditions of a coupling reaction, leading to side products and reduced yields.[5][7]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 4-(2-(Tetrahydro-2H-pyran-2-yloxy)ethyl)phenylboronic acid is as a coupling partner in Suzuki-Miyaura reactions.[4][8] This allows for the efficient synthesis of biaryl structures containing a masked hydroxyethyl sidechain, which can be deprotected later for further functionalization.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (R¹-X).

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[9]

Self-Validating Experimental Protocol

This protocol provides a robust, general procedure for coupling the title compound with a generic aryl bromide. The success of the reaction is validated by chromatographic and spectroscopic analysis of the product.

Materials:

-

4-(2-(Tetrahydro-2H-pyran-2-yloxy)ethyl)phenylboronic acid (MW: 250.10)

-

Aryl Bromide (Ar-Br)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Toluene and Water (degassed)

Step-by-Step Methodology:

-

Reagent Preparation (Stoichiometry is Key):

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Aryl Bromide (1.0 mmol).

-

Add 4-(2-(Tetrahydro-2H-pyran-2-yloxy)ethyl)phenylboronic acid (1.2 mmol, 300.12 mg). Rationale: A slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide.

-

Add Potassium Carbonate (2.0 mmol, 276.4 mg). Rationale: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species for transmetalation.[4][9]

-

Add the Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the phosphine ligand (0.04 mmol). Rationale: The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

-

Solvent Addition and Degassing:

-

Add degassed Toluene (5 mL) and degassed Water (1 mL). Rationale: A biphasic solvent system is often effective. Degassing by bubbling with inert gas for 15-20 minutes is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution:

-

Seal the flask and heat the mixture to 85-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.[10]

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Validation:

-

Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for the purified product.

-

The HRMS data should confirm the expected molecular weight of the coupled product, thereby validating the successful C-C bond formation. The NMR spectra will confirm the structure and purity.

-

Conclusion

4-(2-(Tetrahydro-2H-pyran-2-yloxy)ethyl)phenylboronic acid is a strategically designed reagent whose utility is fundamentally linked to its precise molecular weight of 250.10 g/mol . This value is not merely a physical constant but the basis for its effective and stoichiometric application in complex organic syntheses. By leveraging the stability of the THP protecting group in conjunction with the robust and versatile Suzuki-Miyaura cross-coupling reaction, researchers can construct intricate molecular architectures with high precision. The protocols and mechanistic insights provided in this guide serve as a reliable foundation for the successful application of this valuable synthetic building block in research and development.

References

- Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

- MDPI.

- Hoffman Fine Chemicals. 4-(2-Hydroxyethyl)phenylboronic acid (CAS 137756-89-9). [Link]

- National Institutes of Health.

- SciELO México.

- PubChem. (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid. [Link]

- National Institutes of Health. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

- Wikipedia. Phenylboronic acid. [Link]

- PNAS.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1095639-99-8|(4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi-res.com [mdpi-res.com]

- 5. CAS 518336-20-4: [4-(1-Hydroxyethyl)phenyl]boronic acid [cymitquimica.com]

- 6. pnas.org [pnas.org]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. organic-synthesis.com [organic-synthesis.com]

A Comprehensive Technical Guide to the Stability and Storage of 4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid. By understanding the inherent chemical properties of both the phenylboronic acid core and the tetrahydropyranyl (THP) protecting group, researchers can ensure the integrity and efficacy of this valuable reagent in their experimental workflows.

Introduction: The Duality of Reactivity and Instability

This compound is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. The phenylboronic acid moiety serves as a versatile building block, most notably in Suzuki-Miyaura cross-coupling reactions, while the THP-protected hydroxyethyl group offers a latent hydroxyl functionality that can be revealed under specific conditions.[1][2][3][4] This dual nature, however, presents unique challenges regarding the compound's stability and long-term storage. Boronic acids, in general, are susceptible to several degradation pathways, and the acid-labile THP ether introduces an additional layer of complexity.[5][6][7] This guide will dissect these stability concerns and provide actionable protocols to mitigate degradation.

Core Chemical Structure and Inherent Stability Considerations

The stability of this compound is best understood by examining its two key components: the phenylboronic acid group and the THP ether.

The Phenylboronic Acid Moiety: A Susceptible Core

Phenylboronic acids, while generally considered stable and easy to handle, are prone to several degradation pathways that can impact their purity and reactivity over time.[3][8]

-

Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This process is often facilitated by aqueous or protic media and can be influenced by pH.

-

Oxidation: The boronic acid group can be oxidized, particularly in the presence of reactive oxygen species (ROS).[5][9] This can lead to the formation of phenol as a byproduct.[10][11] The rate of oxidation can be comparable to that of thiols in biological contexts.[5][9]

-

Anhydride Formation (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a six-membered cyclic trimer called a boroxine.[1][2][5] While this is often a reversible process, it can complicate stoichiometry and accurate quantification of the active boronic acid.

The Tetrahydropyranyl (THP) Protecting Group: An Acid-Labile Shield

The THP group is a widely used protecting group for alcohols due to its stability under basic, nucleophilic, and reductive conditions.[6][7][12][13] However, its key characteristic is its lability under acidic conditions.[6][7]

-

Acid-Catalyzed Deprotection: The THP ether is an acetal, which is readily hydrolyzed in the presence of even catalytic amounts of acid.[7] This will expose the hydroxyl group on the ethyl side chain, yielding 4-(2-hydroxyethyl)phenylboronic acid. The presence of any acidic impurities in the storage environment or on lab equipment can initiate this degradation.

The interplay of these two functionalities dictates the overall stability profile of this compound. The primary concerns are the hydrolytic cleavage of the THP group and the degradation of the boronic acid moiety itself.

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, strict adherence to proper storage and handling protocols is paramount.

Long-Term Storage

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C (Refrigerated) | Reduces the rate of all potential degradation pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and hydrolysis.[14] |

| Container | Tightly sealed, amber glass vial | Protects from light, which can accelerate oxidative degradation, and prevents moisture ingress. |

| State | Solid | Storage as a solid is preferred over solutions to minimize solvent-mediated degradation. |

Handling Procedures

-

Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.

-

Avoid Acidic Conditions: Ensure all glassware and spatulas are free from acidic residues. Avoid using acidic solvents for dissolution unless the subsequent reaction requires it.

-

Use Fresh Solutions: For applications requiring the compound to be in solution, prepare the solution fresh for immediate use. Prolonged storage in solution is not recommended.

-

Solvent Choice: If dissolution is necessary, use high-purity, anhydrous aprotic solvents such as dioxane, THF, or DMF.

Visualization of Degradation Pathways

To visually represent the potential degradation pathways, the following diagrams are provided.

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenol Family Degradation Pathway [eawag-bbd.ethz.ch]

- 11. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Safety and Handling Guide for (4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling procedures for (4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid (CAS No. 1095639-99-8). As a key building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available safety data for structurally related compounds to establish a robust framework for risk assessment and management.

Compound Profile and Inherent Risks

(4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid is a white to off-white solid organic compound. Its utility in synthesis is derived from the boronic acid moiety, which is reactive and requires careful handling. The tetrahydropyranyl (THP) ether serves as a protecting group for the hydroxyl function, a common strategy in multi-step synthesis. While specific toxicological data for this exact molecule is not extensively published, the primary hazards are associated with the boronic acid functional group and are consistent across this class of compounds.

Hazard Identification and Classification

Based on data from analogous phenylboronic acid derivatives, the compound is anticipated to be classified with the following hazards under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]

-

Signal Word: Warning[1]

-

GHS Pictogram:

-

GHS07 (Exclamation Mark)

-

-

Hazard Statements:

-

Potential Additional Hazards:

Causality of Hazards

The irritant nature of boronic acids stems from their ability to interact with biological molecules. The Lewis acidic nature of the boron atom can lead to interactions with nucleophilic functional groups in proteins and enzymes on the skin, in the eyes, and within the respiratory tract, leading to inflammation and irritation. Ingestion of significant quantities can lead to systemic effects.[4]

Prudent Handling and Storage Protocols

The integrity of (4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid and the safety of laboratory personnel depend on the adoption of stringent handling and storage procedures.

Engineering Controls and Ventilation

All handling of this compound in its solid, powdered form should be conducted in a well-ventilated area.[5][6] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[7] The ventilation system should be adequate to maintain airborne concentrations below any established exposure limits. Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary Personal Protective Equipment (PPE) is donned correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

-

Weighing: Weighing of the solid should be performed expeditiously to minimize exposure to atmospheric moisture, which can degrade the compound.[8] Use non-sparking tools.[9]

-

Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After handling, thoroughly wipe down the work area and any equipment used. Decontaminate spatulas and other reusable equipment.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[7] Do not eat, drink, or smoke in the laboratory.[6][10]

Storage Conditions

Proper storage is critical to prevent decomposition and maintain the compound's reactivity for synthetic applications.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[5][6][9]

-

Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere, such as nitrogen or argon, to prevent degradation via protodeboronation and oxidation.[6][8]

-

Temperature: Store at the recommended temperature, which is often refrigerated (2-8°C) or at room temperature, sealed in a dry environment.[9][11] Always consult the supplier's specific recommendation.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for minimizing exposure risk.

| Scenario | Eye/Face Protection | Hand Protection | Skin and Body Protection | Respiratory Protection |

| Weighing/Handling Solid | Tight-sealing safety goggles (EN 166).[10][12] | Chemical-resistant gloves (e.g., Nitrile rubber, inspect before use).[3][5][10] | Laboratory coat. | Use within a chemical fume hood. If not possible, a NIOSH/MSHA approved respirator for dusts is required.[10] |

| Handling Solutions | Tight-sealing safety goggles (EN 166). | Chemical-resistant gloves (Nitrile rubber). | Laboratory coat. | Use within a chemical fume hood. |

| Large-Scale Operations | Safety goggles and face shield. | Chemical-resistant gloves. | Chemical-resistant apron or suit. | A NIOSH/MSHA or European Standard EN 136 approved respirator may be required.[10] |

Emergency Response and First Aid

Immediate and appropriate action is crucial in the event of accidental exposure.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][10] Remove contact lenses if present and easy to do.[1][10] Seek immediate medical attention.[4]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water.[1][10] If skin irritation occurs, seek medical advice.[13]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][5] If symptoms such as coughing or throat irritation persist, seek medical attention.[4] If not breathing, provide artificial respiration.[6][10]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Never give anything by mouth to an unconscious person.[3] Call a poison center or doctor if you feel unwell.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Avoid breathing dust.[3][10] Wear appropriate PPE as outlined in Section 3.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[3][6]

-

Containment and Cleanup: For small spills of solid material, carefully sweep or scoop up the material without creating dust and place it in a suitable, labeled container for disposal.[3][7] For larger spills, cover with an inert absorbent material and then collect for disposal.[13] Clean the spill area thoroughly with soap and water.

Chemical Reactivity and Stability Profile

-

Stability: The compound is generally stable under recommended storage conditions. However, boronic acids as a class are susceptible to decomposition.

-

Protodeboronation: This is a common decomposition pathway where the carbon-boron bond is cleaved by moisture or protic solvents. This underscores the importance of storing the compound in a dry environment.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes.[5]

Waste Disposal

All waste materials, including contaminated PPE and spill cleanup materials, should be considered chemical waste. Dispose of contents and container in accordance with local, state, and federal regulations at an approved waste disposal facility.[4][5][6] Do not dispose of down the drain.[4]

Logical Workflow for Risk Mitigation

The following diagram illustrates the decision-making process for safely handling (4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid.

Caption: Risk mitigation workflow for boronic acid handling.

References

- What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025).

- Boric Acid Safety & Hazards | Lab Alley.

- Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem.

- (4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid | 182281-01-2 - Sigma-Aldrich.

- (4-(2-((Tetrahydro-2h-pyran-2-yl)oxy)ethyl)phenyl)boronicacid | 1095639-99-8 - ChemScene.

- Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem.

- SAFETY DATA SHEET - Fisher Scientific.

- Phenylboronic acid - SAFETY DATA SHEET.

- PN-2678 p.1 - Safety Data Sheet.

- (4-Ethylphenyl)boronic acid SDS, 63139-21-9 Safety Data Sheets - ECHEMI.

- (4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid - BLDpharm.

- 4-(tetrahydro-2H-pyran-2-yloxy)phenylboro-nic acid - Echemi.

- SAFETY DATA SHEET - Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid - Chem-Impex.

- Safety Data Sheet: Phenylboronic acid - Carl ROTH.

- SAFETY DATA SHEET - Fisher Scientific. (2021).

- (4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronicacid - BLDpharm.

- PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. laballey.com [laballey.com]

- 5. youtube.com [youtube.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. chemscene.com [chemscene.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

Phenylboronic Acid Derivatives: A Versatile Platform for Advanced Biomedical Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acid (PBA) and its derivatives have emerged from a niche chemical curiosity to a cornerstone of modern biomedical research. Their unique, reversible covalent bonding with cis-diol-containing molecules, such as carbohydrates, offers a powerful tool for creating intelligent, stimuli-responsive systems.[1][2] This guide provides a comprehensive overview of the core chemistry, synthesis, and application of PBA derivatives, with a focus on their transformative potential in glucose sensing, targeted drug delivery, cancer therapy, and diagnostics. We delve into the causal mechanisms behind their function, present field-proven experimental protocols, and offer insights into the challenges and future directions for clinical translation.

The Foundational Chemistry: Understanding the Boronic Acid-Diol Interaction

The utility of phenylboronic acid is rooted in its unique Lewis acid character.[3] Unlike Brønsted-Lowry acids that donate protons, the boron atom in PBA possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base, such as a hydroxide ion.[3][4] This interaction is central to its biomedical applications and is governed by a pH-dependent equilibrium.

In an aqueous solution, PBA exists in two states: an uncharged, trigonal planar form, which is hydrophobic, and a negatively charged, tetrahedral boronate form, which is hydrophilic.[3] The transition between these states is dictated by the pKa of the boronic acid, which is typically between 8 and 10.[3] The charged tetrahedral form is significantly more reactive toward cis-diols (compounds with hydroxyl groups on adjacent carbons, like glucose). It readily forms a stable, yet reversible, five- or six-membered cyclic boronate ester.[5][6] This reversible covalent interaction is the linchpin for PBA's role as a molecular recognition element.

The reaction is highly sensitive to pH. In acidic conditions (pH < pKa), the equilibrium favors the uncharged trigonal state, which has a low affinity for diols, leading to the dissociation of the boronate ester.[7][8] This pH-responsiveness is a key feature exploited in drug delivery systems designed to target the acidic microenvironments of tumors.[7][9]

Caption: pH-dependent equilibrium of phenylboronic acid and its interaction with a cis-diol.

Key Biomedical Applications

The unique properties of PBAs have led to their application in a wide array of biomedical fields.

Glucose-Responsive Systems for Diabetes Management

The ability of PBA to bind reversibly with glucose has made it a leading candidate for developing "smart" insulin delivery systems and continuous glucose monitors.[5] These systems aim to mimic the function of a healthy pancreas by releasing insulin only when blood glucose levels are high.

Mechanism of Action: PBA-functionalized hydrogels are a common platform. In the presence of glucose, the PBA moieties within the hydrogel network bind to glucose molecules. This binding converts the neutral trigonal PBA to the anionic tetrahedral boronate ester, increasing the negative charge within the hydrogel.[10] The resulting increase in electrostatic repulsion and Donnan osmotic pressure causes the hydrogel to swell.[10] This swelling can be engineered to open pores for insulin release or to modulate an optical signal for sensing applications.[5][11]

Data Presentation: Performance of PBA-based Glucose Sensors

| Sensor Type/Platform | Recognition Element | Detection Range | Key Feature | Reference |

| Hydrogel Grating Sensor | PBA-functionalized polyacrylamide | 0-50 mM | Swelling-induced change in light diffraction | [5] |

| Holographic Sensor | PBA receptors in hydrogel | Physiological range | Measures glucose in whole blood without lag | [12] |

| Hydrogel Optical Diffuser | PBA-functionalized hydrogel | 5-50 mM | Changes in light luminance upon swelling | [10] |

| Layer-by-Layer Films | PBA-bearing polymers | 10-100 mM | Glucose-triggered decomposition for drug release | [11] |

Targeted Drug Delivery for Oncology

PBA derivatives are increasingly used to create sophisticated nanocarriers that can selectively target cancer cells and release their therapeutic payload in response to the tumor microenvironment.[13][14]

A. pH-Responsive Drug Release: Solid tumors often exhibit an acidic microenvironment (pH 6.5-6.8) compared to healthy tissues (pH 7.4).[13] This pH gradient can be exploited using PBA-based systems. Nanoparticles can be assembled using boronate ester bonds as acid-labile linkers.[7][9] These nanoparticles remain stable in circulation at physiological pH but rapidly disassemble and release their drug cargo upon entering the acidic tumor environment, where the boronate ester linkage is cleaved.[7][8][15]

Caption: Workflow for pH-triggered drug release from a PBA-based nanocarrier.

B. Sialic Acid Targeting: Many types of cancer cells overexpress sialic acid (SA) residues on their surfaces.[16][17] Since SA is a sugar containing cis-diol groups, PBA-functionalized nanoparticles can act as active targeting agents, selectively binding to cancer cells.[13][18] This specific interaction enhances the accumulation of the drug carrier at the tumor site, improving therapeutic efficacy and reducing off-target toxicity.[14][16] The binding affinity of PBA for SA is notably higher than for glucose at physiological pH, making it an effective targeting ligand.[16][17]

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary radiation therapy that requires the selective accumulation of a non-radioactive boron-10 (¹⁰B) isotope in tumor cells.[19] When the tumor is irradiated with low-energy thermal neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles (⁴He) and lithium-7 (⁷Li) ions.[19] These particles have a very short path length (5-9 µm), confining the cytotoxic damage primarily to the boron-containing cancer cells while sparing adjacent healthy tissue.[19]

PBA derivatives are being explored as advanced boron delivery agents.[20][21] Their low cytotoxicity and ability to be functionalized for tumor targeting are significant advantages.[22][23] Recent studies have investigated PBA as a nuclear-targeting agent, aiming to deliver boron directly to the cell nucleus to maximize DNA damage upon neutron capture.[20][21][23]

Sensing of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are implicated in numerous disease states.[24][25] The carbon-boron bond in PBA is susceptible to oxidative cleavage by ROS, particularly H₂O₂ and peroxynitrite.[11][26][27] This reaction, which converts the phenylboronic acid to a phenol, can be harnessed to design highly sensitive fluorescent probes.[24][25] A fluorophore can be "caged" with a PBA group; upon reaction with ROS, the PBA is cleaved, "uncaging" the fluorophore and producing a "turn-on" fluorescent signal.[24] This allows for real-time imaging of ROS in living cells.[24][27]

Self-Healing Hydrogels for Tissue Engineering

The dynamic, reversible nature of the boronate ester bond makes it an ideal cross-linker for creating self-healing hydrogels.[28][29] When a hydrogel cross-linked with these bonds is damaged, the bonds can reform across the interface, restoring the material's integrity.[29] These materials are highly attractive for tissue engineering and 3D cell culture applications.[28][30][31] They can be injected as a liquid and subsequently form a gel in situ, and their dynamic nature allows encapsulated cells to remodel their environment.[28]

Experimental Methodologies & Protocols

Trustworthy research relies on robust and reproducible methods. This section provides validated protocols for the synthesis and characterization of PBA-based materials.

Protocol: Synthesis of a PBA-Functionalized Homopolymer (PBAH)

This protocol describes the synthesis of a PBA homopolymer via reversible addition-fragmentation chain-transfer (RAFT) polymerization, a controlled polymerization technique that allows for the creation of polymers with well-defined molecular weights and low dispersity.[15]

Materials:

-

3-((acrylamido)methyl)phenylboronic acid (monomer)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Diethyl ether (non-solvent for precipitation)

-

Schlenk flask, magnetic stirrer, nitrogen/argon line, oil bath

Procedure:

-

Reactant Preparation: In a Schlenk flask, dissolve the monomer, RAFT agent, and AIBN in DMF. A typical molar ratio would be [Monomer]:[RAFT Agent]:[AIBN] = 100:1:0.2. The exact concentration will depend on the desired molecular weight.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

-

Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70°C and stir. Allow the reaction to proceed for 12-24 hours.

-

Termination & Precipitation: To quench the reaction, cool the flask in an ice bath and expose the solution to air.

-

Purification: Slowly add the viscous polymer solution dropwise into a large volume of cold diethyl ether while stirring vigorously. The polymer will precipitate out.

-

Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the solid polymer several times with fresh diethyl ether to remove unreacted monomer and initiator.

-

Drying: Dry the final product, a PBA homopolymer (PBAH), under vacuum at room temperature for 24 hours.

Causality & Validation: The RAFT agent controls the polymerization, ensuring that polymer chains grow at a similar rate, leading to a narrow molecular weight distribution. The success of the synthesis must be validated by characterization techniques.

Protocol: Nanoparticle Formulation and Characterization

This protocol describes the formulation of PBA-functionalized nanoparticles (PBA-NPs) via a simple solvent displacement method.[15]

Procedure:

-

Polymer Solution: Prepare a solution of the synthesized PBAH in a suitable organic solvent like methanol or DMF (e.g., 2.0 mg/mL).[15]

-

Nanoprecipitation: While stirring deionized water vigorously, add the polymer solution dropwise. The rapid change in solvent polarity causes the hydrophobic polymer to precipitate, self-assembling into nanoparticles.[15]

-

Solvent Evaporation: Continue stirring the solution for several hours to allow the organic solvent to evaporate completely.

-

Characterization:

-

Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, size distribution (Polydispersity Index, PDI), and surface charge (zeta potential) of the nanoparticles. Well-formed nanoparticles should have a low PDI (<0.2).

-

Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the shape and surface morphology of the dried nanoparticles.

-

Chemical Composition: Confirm the presence of PBA groups in the final nanoparticles using Fourier-Transform Infrared Spectroscopy (FTIR) by identifying the characteristic B-O and B-C stretching vibrations.

-

Caption: A comprehensive workflow for the synthesis and characterization of PBA nanoparticles.

Challenges and Future Outlook

Despite their immense promise, several challenges must be addressed for the clinical translation of PBA-based technologies.

-

Optimizing pKa: The relatively high pKa of simple PBAs limits their binding efficiency at physiological pH (7.4). Significant research is focused on synthesizing PBA derivatives with lower pKa values, often by introducing electron-withdrawing groups to the phenyl ring, to enhance their responsiveness under biological conditions.

-

Biocompatibility and Toxicity: While generally considered to have low toxicity, the long-term biocompatibility and degradation products of complex PBA-polymers must be thoroughly evaluated.[22][32][33] Some boronic acid precursors used in synthesis have been flagged as potential genotoxic hazards, necessitating stringent purification and safety assessments.[32]

-

Selectivity: In complex biological fluids, PBAs can interact with various endogenous diol-containing molecules, not just the target analyte (like glucose or sialic acid). Improving the selectivity of PBA derivatives for their specific target remains an active area of research.

The future of PBA derivatives in medicine is bright. Innovations are expected in the development of dual-responsive systems (e.g., pH and ROS-responsive), the integration of PBAs into theranostic platforms that combine diagnosis and therapy, and the creation of more sophisticated biomaterials for regenerative medicine.[14][34]

Conclusion

Phenylboronic acid derivatives represent a uniquely versatile and powerful platform for biomedical innovation. Their capacity for reversible covalent bonding, coupled with their responsiveness to key biological stimuli like pH, glucose, and ROS, provides an extensive toolbox for scientists and engineers. From creating intelligent drug delivery systems that target cancer cells to developing non-invasive glucose sensors and self-healing tissues, the applications are vast and impactful. By understanding the fundamental chemistry and addressing the current challenges, the research community can continue to unlock the full potential of these remarkable molecules, paving the way for the next generation of diagnostics and therapeutics.

References

A complete list of all sources cited in this guide is provided below for verification and further reading.

- Title: Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic

- Title: Phenylboronic acid in targeted cancer therapy and diagnosis - PMC Source: PubMed Central URL:[Link]

- Title: Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates Source: Journal of Applied Pharmaceutical Science URL:[Link]

- Title: Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applic

- Title: Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transform